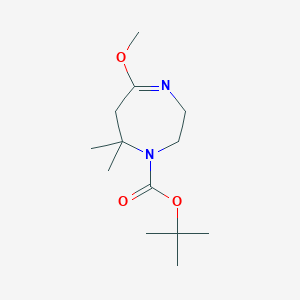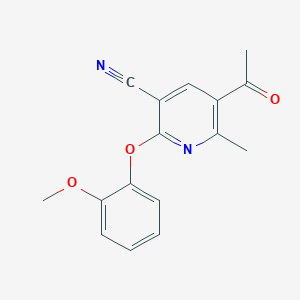![molecular formula C19H14ClN7O3 B2970266 2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396800-18-2](/img/structure/B2970266.png)
2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic compound that features a combination of oxazole and tetrazole rings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials.
Biological Research: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.
Formation of the Tetrazole Ring: This involves the cyclization of azide precursors under specific conditions to form the tetrazole ring.
Amidation: The final step involves the formation of the amide bond to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.
Reduction: Reduction of the amide bond can yield an amine.
Substitution: Substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Wirkmechanismus
The mechanism of action of 2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide: shares similarities with other oxazole and tetrazole derivatives.
Oxazole Derivatives: Compounds like 2-(4-methyl-1,2-oxazol-5-yl)benzoic acid.
Tetrazole Derivatives: Compounds like 5-(2-chlorophenyl)-1H-tetrazole.
Uniqueness
The uniqueness of this compound lies in its combined structure of oxazole and tetrazole rings, which imparts distinct chemical and biological properties not found in simpler derivatives.
Eigenschaften
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7O3/c1-10-15(16(25-30-10)13-4-2-3-5-14(13)20)19(29)22-11-6-8-12(9-7-11)27-24-18(17(21)28)23-26-27/h2-9H,1H3,(H2,21,28)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCNRKMZDUULOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)
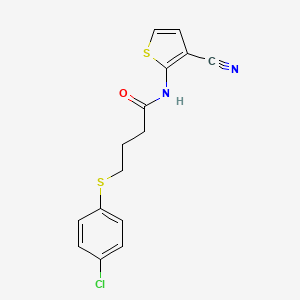
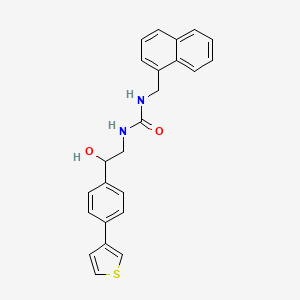
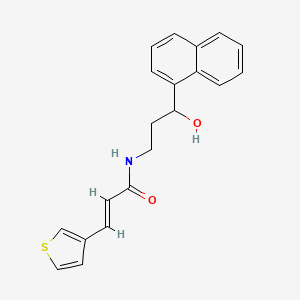
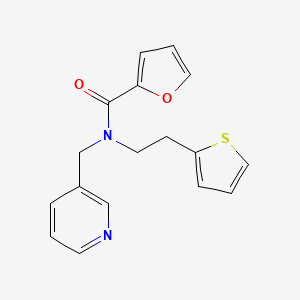

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)

![(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2970194.png)

![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)
![2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2970202.png)
